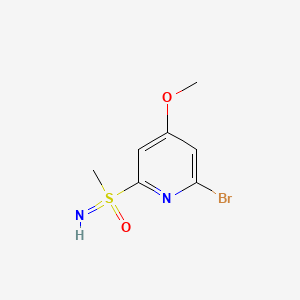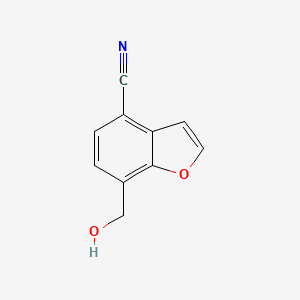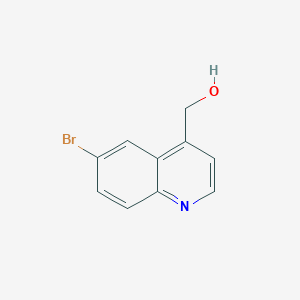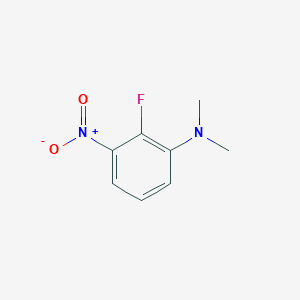
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a fluorine and methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde group
Métodos De Preparación
The synthesis of 2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.
Formation of Imidazole Ring: The aldehyde group undergoes a condensation reaction with an appropriate amine and a source of nitrogen to form the imidazole ring.
Final Product: The resulting compound is then purified through recrystallization or chromatography to obtain the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Aplicaciones Científicas De Investigación
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds such as:
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole: Lacks the aldehyde group, which may affect its reactivity and applications.
2-(2-fluoro-5-methoxyphenyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can alter its chemical properties and biological activity.
2-(2-fluoro-5-methoxyphenyl)-1H-pyrazole-5-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-16-8-2-3-10(12)9(4-8)11-13-5-7(6-15)14-11/h2-6H,1H3,(H,13,14) |
Clave InChI |
SCJQENBBDPJGRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)



